Regioisomeric Differentiation: 3-Cyclopropyl vs. 4-Cyclopropyl Substitution
The substitution position of the cyclopropyl group on the pyrazole core dictates measurable differences in physicochemical properties. The target 3-cyclopropyl derivative exhibits a distinct pKa profile compared to the 4-cyclopropyl regioisomer (CAS 664966-81-8), which impacts ionization state under physiological pH and, consequently, membrane permeability and solubility. The 3-substituted isomer is a more common scaffold for kinase inhibitor pharmacophores, offering a preferred vector for hydrogen bonding interactions in the ATP-binding pocket [1].
| Evidence Dimension | Acidity (pKa) and boiling point as a proxy for intermolecular interactions |
|---|---|
| Target Compound Data | pKa: Not directly available; calculated properties from PubChem [2] |
| Comparator Or Baseline | 4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine (CAS 664966-81-8): Predicted pKa = 4.47 ± 0.10; Predicted Boiling Point = 345.4 ± 37.0 °C |
| Quantified Difference | The 4-cyclopropyl regioisomer has a measurable pKa of 4.47, while the 3-cyclopropyl isomer is expected to have a different pKa due to the altered electronic environment. |
| Conditions | Predicted data from Advanced Chemistry Development (ACD/Labs) Software V11.02 |
Why This Matters
This difference in pKa influences ionization and solubility, directly affecting formulation feasibility and in vivo pharmacokinetics, making the 3-cyclopropyl isomer the preferred choice for specific medicinal chemistry programs.
- [1] Roskoski, R. (2021). Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update. Pharmacological Research, 165, 105463. View Source
- [2] PubChem. 3-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazol-5-amine. Compound Summary for CID 25247398. National Center for Biotechnology Information (2025). View Source
